![molecular formula C25H51NO4 B14331595 N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide CAS No. 110483-09-5](/img/structure/B14331595.png)
N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide: is a synthetic compound characterized by its unique structure, which includes both amide and hydroxyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide typically involves the reaction of decanoic acid with 3-(decyloxy)-2-hydroxypropylamine and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: In chemistry, N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and signaling pathways. Its amphiphilic nature makes it useful in the study of lipid bilayers and membrane proteins.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role as a drug delivery agent. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery systems.
Industry: In industrial applications, this compound is used in the formulation of cosmetics and personal care products. Its moisturizing properties make it a valuable ingredient in skin care formulations.
Mechanism of Action
The mechanism of action of N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
- N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide
- N,N-bis(2-hydroxyethyl)decanamide
Comparison: N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide is unique due to its specific alkyl chain length and the presence of both hydroxyl and amide functional groups. Compared to similar compounds, it offers distinct properties in terms of solubility, membrane interaction, and chemical reactivity. For example, N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide has a longer alkyl chain, which may affect its hydrophobic interactions and overall behavior in biological systems .
Properties
CAS No. |
110483-09-5 |
|---|---|
Molecular Formula |
C25H51NO4 |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
N-(3-decoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)decanamide |
InChI |
InChI=1S/C25H51NO4/c1-3-5-7-9-11-13-15-17-21-30-23-24(28)22-26(19-20-27)25(29)18-16-14-12-10-8-6-4-2/h24,27-28H,3-23H2,1-2H3 |
InChI Key |
FCYDPCFJNPIPDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)

![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)
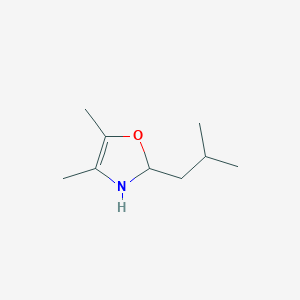

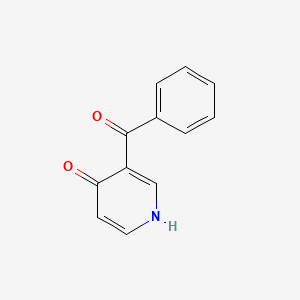

![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)

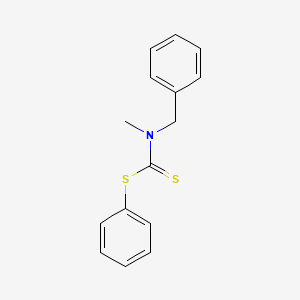
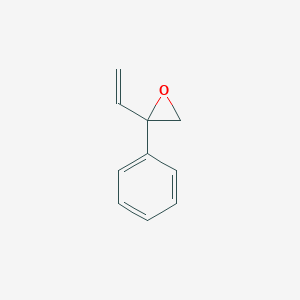
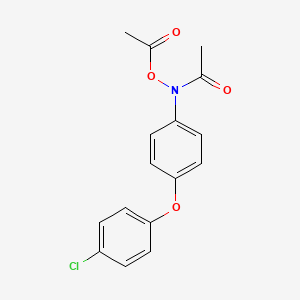
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)
